molecular formula C9H9ClFNO B022055 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 100599-62-0

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B022055
CAS No.: 100599-62-0
M. Wt: 201.62 g/mol
InChI Key: KMMODUZPTOWVLF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, featuring a chloro group, a fluoro group, and a methyl group attached to a phenyl ring

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

Based on its structural similarity to other antibacterial compounds , it might interfere with bacterial protein synthesis or cell wall formation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-fluoro-4-methylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 3-fluoro-4-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors with efficient cooling systems to manage the exothermic reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include N-alkylated or N-arylated derivatives.

    Oxidation Products: N-oxides or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMODUZPTOWVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368194
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-62-0
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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